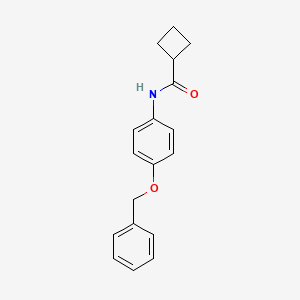
Cyclobutanecarboxylic acid (4-benzyloxy-phenyl)-amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclobutanecarboxylic acid (4-benzyloxy-phenyl)-amide is a compound that belongs to the family of cyclobutane derivatives, which are known for their unique chemical and physical properties due to the presence of a four-membered ring structure. These compounds have been the subject of various studies due to their potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of cyclobutane derivatives can be achieved through several methods. One approach involves the stereoselective synthesis of carboxy-cyclobutane isomers using a combination of reversible amide bond formation and self-assembly of coordination polymers (CPs) in the solid state. This method utilizes a solid-state photochemical [2 + 2] cycloaddition reaction, which is controlled by the introduction of substituent groups to regulate the reaction site of the cycloaddition . Another method for synthesizing cyclobutane derivatives, specifically aminocyclobutane carboxylic acids, involves enantiodivergent synthetic sequences that allow for the preparation of both enantiomers of the compound. These sequences have been used to synthesize highly rigid beta-peptides incorporating cyclobutane residues .
Molecular Structure Analysis
The molecular structure of cyclobutane derivatives is characterized by the presence of a cyclobutane ring, which imparts a high degree of rigidity to the molecule. This rigidity is further enhanced when cyclobutane units are incorporated into larger structures, such as beta-peptides. NMR structural studies and DFT theoretical calculations have shown that these molecules form strong intramolecular hydrogen bonds, resulting in cis-fused [4.2.0]octane structural units. These structural features contribute to the stability and unique conformational properties of the cyclobutane derivatives both in solution and in the gas phase .
Chemical Reactions Analysis
Cyclobutane derivatives can undergo various chemical reactions, including [2 + 2] cycloaddition, which is a key step in their synthesis. The solid-state [2 + 2] cycloaddition reaction can be controlled by the anions present in the salts of the starting materials, leading to the stereoselective synthesis of cyclobutane derivatives with specific functionalities . The mechanism of amide bond formation, which is relevant to the synthesis of this compound, has been studied in aqueous media using carbodiimide reagents. This reaction is sensitive to pH and can lead to the formation of carboxylic anhydrides and amides, depending on the cyclizability of the carboxylic acids involved .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutane derivatives are influenced by their molecular structure. The presence of the cyclobutane ring and the amide linkage can affect the compound's hydrogen bonding capabilities. For example, the open-chain amide carboxylic acid derivatives can form discrete centrosymmetric dimers through intermolecular cyclic carboxy-carboxy O-H···O hydrogen-bonding interactions. In contrast, cyclic imides derived from cyclobutane show different hydrogen bonding patterns, with some forming one-dimensional zigzag chains and others forming two-dimensional sheet structures in the solid state . These hydrogen bonding interactions are crucial for the self-assembly and solid-state properties of these compounds.
科学的研究の応用
Synthesis and Functionalization
Cyclobutane-containing compounds, including Cyclobutanecarboxylic acid (4-benzyloxy-phenyl)-amide, are synthesized through various innovative methods. For instance, the synthesis of chiral cyclobutane containing C3-symmetric peptide dendrimers utilizes a convergent approach from 1,3,5-trisubstituted benzene and chiral gamma, epsilon-amino diacid derivatives, showcasing the compound's role in creating complex dendrimer structures (Gutiérrez-Abad, Illa, & Ortuño, 2010). Additionally, the Palladium(II)-catalyzed enantioselective C(sp3)–H activation with chiral hydroxamic acid ligand offers a pathway to cyclobutanecarboxylates containing α-chiral quaternary stereocenters, highlighting the potential for creating enantioselective compounds (Xiao et al., 2014).
Photodimerization and Polymerization
Cyclobutanecarboxylic acid derivatives demonstrate significant potential in photodimerization and polymerization processes. The photodimerization behaviors of certain benzoic acid derivatives in the crystalline state lead to cyclobutane derivatives, illustrating the utility in synthesizing new materials through light-induced reactions (Hasegawa et al., 1985). Furthermore, the scope of ring-opening metathesis polymerization (ROMP) reaction of 1-substituted cyclobutenes highlights the reactivity of cyclobutane-containing compounds in forming polymers with unique properties (Song et al., 2010).
Bioconjugation and Gelation
The mechanism of amide formation by carbodiimide for bioconjugation in aqueous media is an essential study for understanding how cyclobutanecarboxylic acid derivatives can be linked with biomolecules, facilitating their use in bioconjugation and drug delivery systems (Nakajima & Ikada, 1995). Cyclohexanecarboxylic acid-[4-(3-tetradecylureido)phenyl]amide serves as an efficient gelator for solidifying ionic liquid electrolytes, indicating the role of cyclobutanecarboxylic acid derivatives in creating solid electrolytes for dye-sensitized solar cells (Décoppet et al., 2014).
Advanced Materials and Catalysis
Cyclobutanecarboxylic acid derivatives are also pivotal in the synthesis of advanced materials and catalysis. The catalytic chemical amide synthesis at room temperature using cyclobutanecarboxylic acid derivatives underlines the efficiency of these compounds in facilitating bond formation at mild conditions, which is crucial for peptide synthesis and other organic transformations (Mohy El Dine et al., 2015).
特性
IUPAC Name |
N-(4-phenylmethoxyphenyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-18(15-7-4-8-15)19-16-9-11-17(12-10-16)21-13-14-5-2-1-3-6-14/h1-3,5-6,9-12,15H,4,7-8,13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJFUWVAQOFOJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

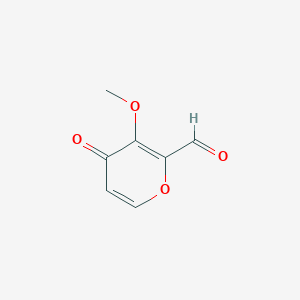
![ethyl (Z)-2-cyano-3-[(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)amino]prop-2-enoate](/img/structure/B2529619.png)
![N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methylpropyl)oxamide](/img/structure/B2529623.png)
![(Z)-2-cyano-3-[1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2529625.png)
![4H,5H,6H-cyclopenta[d][1,3]thiazol-2-amine hydrobromide](/img/structure/B2529628.png)
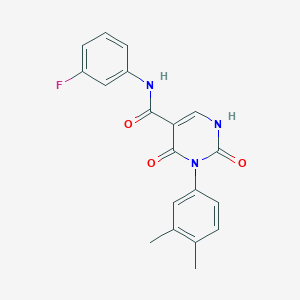
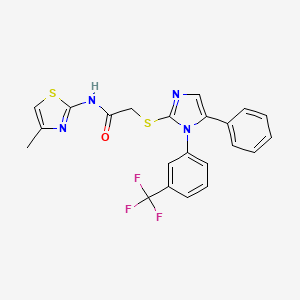

![2-[[4-Methoxy-3-(trifluoromethyl)phenoxy]methyl]oxirane](/img/structure/B2529634.png)
![2-(4-methoxyphenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2529635.png)
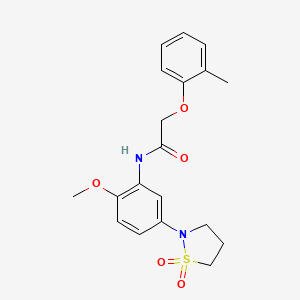
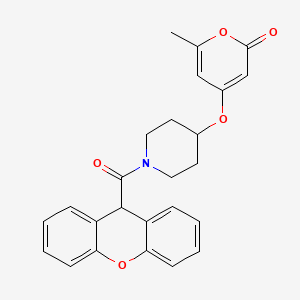
![(2-Methoxypyridin-3-yl)-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone](/img/structure/B2529639.png)
